molecular formula C15H13N3O2 B11477169 1,3-Dimethyl-5-phenylpyrido[4,3-d]pyrimidine-2,4-dione

1,3-Dimethyl-5-phenylpyrido[4,3-d]pyrimidine-2,4-dione

Cat. No.: B11477169
M. Wt: 267.28 g/mol
InChI Key: AZPOZGGTMIYKQO-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and methylation reactions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1,3-dimethyl-5-phenylpyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H13N3O2/c1-17-11-8-9-16-13(10-6-4-3-5-7-10)12(11)14(19)18(2)15(17)20/h3-9H,1-2H3

InChI Key

AZPOZGGTMIYKQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)C3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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